molecular formula C7H8N2O B1313314 4-Methylpyridine-2-carboxamide CAS No. 54089-04-2

4-Methylpyridine-2-carboxamide

Cat. No. B1313314
CAS RN: 54089-04-2
M. Wt: 136.15 g/mol
InChI Key: VEDSTRYKPBORIS-UHFFFAOYSA-N
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Description

4-Methylpyridine-2-carboxamide is a chemical compound that falls under the category of aromatic heterocyclic compounds . It has a molecular formula of C7H8N2O .

Scientific Research Applications

Improvement in Synthesis

A study by Yang-Heon Song (2007) explores the improved synthesis of 2-chloro-N-(2-chloro-4-methylpyridin-3-yl)pyridine-3-carboxamide, highlighting the optimal reaction conditions for achieving high yield and purity. This compound, related to 4-Methylpyridine-2-carboxamide, serves as a key intermediate in the synthesis of complex molecules used in pharmaceuticals and agrochemicals. The findings are crucial for enhancing the efficiency and sustainability of synthetic routes in chemical manufacturing Yang-Heon Song, 2007.

Medicinal Chemistry Applications

In medicinal chemistry, derivatives of 4-Methylpyridine-2-carboxamide exhibit significant biological activities. For instance, the design, synthesis, and biological evaluation of novel derivatives as potential c-Met kinase inhibitors were reported, demonstrating their effectiveness in cancer therapy. Such studies are pivotal in drug discovery, providing insights into the structure-activity relationship and the development of new therapeutics G. M. Schroeder et al., 2009.

Neurological Applications

Aminopyridines, including analogs of 4-Methylpyridine-2-carboxamide, have been studied for their potential to potentiate synaptic and neuromuscular transmission by targeting the voltage-activated calcium channel β subunit. This mechanism is crucial for improving neuromuscular function in conditions such as spinal cord injury and multiple sclerosis. The findings offer a novel perspective on how these compounds can enhance neurotransmitter release, independent of their known action as Kv channel blockers Zi-Zhen Wu et al., 2009.

Spectroscopic and Docking Analysis

A comprehensive spectroscopic investigation and molecular docking analysis of 4-chloro-N-methylpyridine-2-carboxamide, a compound closely related to 4-Methylpyridine-2-carboxamide, were performed to explore its potential applications. This study provides valuable insights into the compound's electronic structure, non-linear optical (NLO) properties, and interaction with biological targets, indicating its utility in various scientific fields, from material science to pharmaceutical research K. Aarthi et al., 2020.

properties

IUPAC Name

4-methylpyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O/c1-5-2-3-9-6(4-5)7(8)10/h2-4H,1H3,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEDSTRYKPBORIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90467582
Record name 4-methylpyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90467582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methylpyridine-2-carboxamide

CAS RN

54089-04-2
Record name 4-methylpyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90467582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
O Mammoliti, A Palisse, C Joannesse… - Journal of Medicinal …, 2021 - ACS Publications
Mounting evidence from the literature suggests that blocking S1P2 receptor (S1PR2) signaling could be effective for the treatment of idiopathic pulmonary fibrosis (IPF). However, only a …
Number of citations: 13 pubs.acs.org
J Bosch, D Mauleón, F Boncompte… - Journal of Heterocyclic …, 1981 - Wiley Online Library
The synthesis of 2‐{2‐pyrrolylmethyl)‐ and 2‐(2‐indolylmethyl)tetrahydropyridines by condensation of 2‐cyanopyridines with appropriate pyrrole or indole derivatives followed by …
Number of citations: 19 onlinelibrary.wiley.com
G Popova, MJGW Ladds, L Johansson… - Journal of Medicinal …, 2020 - ACS Publications
Human dihydroorotate dehydrogenase (DHODH), an enzyme in the de novo pyrimidine synthesis pathway, is a target for the treatment of rheumatoid arthritis and multiple sclerosis and …
Number of citations: 13 pubs.acs.org
BP DE, EISK DE, WS DE, SD DE, BE DE… - CANCER …, 2013 - sumobrain.org
The present invention relates to amido-substituted cyclohexane compounds of general formula (I), in which A, R4, R6, R7, R8, R9, R10 and R11 are as defined herein, to methods of …
Number of citations: 0 www.sumobrain.org
Z Xu, Y Hu, L Wang, M Sun, P Li - Organic & Biomolecular Chemistry, 2021 - pubs.rsc.org
A combined cobalt and photoredox catalysis system to realize the C8–H alkoxylation of 1-naphthylamine derivatives with alcohols was developed. Using commercially available alkyl …
Number of citations: 3 pubs.rsc.org

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